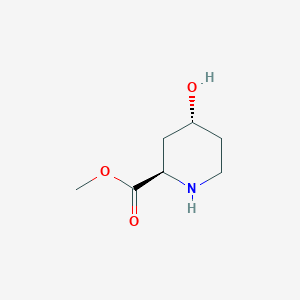

(2R,4R)-methyl 4-hydroxypiperidine-2-carboxylate

Description

Significance of Piperidine (B6355638) Derivatives as Chiral Building Blocks

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a structural motif of immense importance in medicinal chemistry. google.comresearchgate.net It is one of the most common non-aromatic rings found in small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net The introduction of chirality into the piperidine scaffold dramatically expands its utility, transforming it into a powerful tool for drug design. researchgate.netthieme-connect.comrsc.org

Chiral piperidine derivatives serve as key building blocks for a vast array of pharmaceuticals and alkaloids. google.com Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors. researchgate.net The stereochemistry of these substituents can profoundly influence a molecule's biological activity, selectivity, physicochemical properties (such as pKa and logD), and pharmacokinetic profile. researchgate.netthieme-connect.com For instance, different enantiomers of a drug can exhibit vastly different efficacy or toxicity. Consequently, the ability to synthesize stereochemically pure piperidine scaffolds is a central goal in modern pharmaceutical development. researchgate.net The incorporation of chiral piperidine fragments can lead to enhanced potency, improved selectivity between receptor subtypes, and better absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comrsc.org

Overview of Stereoselective Approaches to Substituted Piperidines

The demand for enantiomerically pure substituted piperidines has driven the development of numerous stereoselective synthetic methodologies. These strategies can be broadly categorized, though many syntheses employ a combination of approaches.

One of the most common methods is the hydrogenation of substituted pyridine (B92270) precursors . This approach can be highly effective, often utilizing transition metal catalysts (e.g., rhodium, ruthenium, nickel) to achieve high diastereoselectivity, typically favoring the formation of cis-substituted piperidines. google.comdntb.gov.ua Subsequent chiral resolution of the resulting racemic or diastereomeric mixture can then provide access to the desired single stereoisomer. google.com

Asymmetric catalysis offers a more direct route to enantioenriched piperidines. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize 3-substituted piperidines with excellent enantioselectivity. georganics.sk Other catalytic methods include intramolecular hydroamination and various cyclization cascades that set the stereocenters in a controlled manner. google.comrsc.org

Chiral pool synthesis utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring with predefined stereochemistry. This strategy transfers the chirality from the starting material to the final product. For instance, D-serine has been used as a chiral template to synthesize both cis- and trans-3-hydroxypipecolic acids.

Other notable stereoselective methods include:

Aza-Diels-Alder reactions: A powerful tool for constructing the piperidine ring with control over multiple stereocenters.

Mannich and aza-Prins cyclizations: These reactions can form the piperidine ring while installing hydroxyl groups with high diastereoselectivity. rsc.org

Intramolecular Michael additions: This approach can create chiral piperidine building blocks with moderate to excellent optical yields. researchgate.net

These diverse synthetic tools provide chemists with a robust platform for accessing the vast chemical space of stereochemically complex piperidine derivatives.

Contextualization of (2R,4R)-Methyl 4-Hydroxypiperidine-2-carboxylate within Chiral Heterocycle Chemistry

This compound is a specific stereoisomer of a substituted pipecolic acid ester. The designation (2R,4R) defines the absolute configuration at the two stereocenters, C2 and C4, indicating a cis relationship between the methyl carboxylate group and the hydroxyl group. This particular arrangement makes it a valuable and highly specific chiral building block.

The synthesis of the core 4-hydroxypipecolic acid structure has been a subject of significant research. The asymmetric synthesis of all four stereoisomers has been achieved, underscoring the importance of controlling the stereochemistry at both the C2 and C4 positions. thieme-connect.com Key synthetic steps often involve the stereoselective reduction of a keto group at the C4 position to generate the desired cis or trans alcohol. thieme-connect.com For example, the synthesis of the closely related (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid has been accomplished with high diastereoselectivity, confirming the feasibility of creating the (2R, 4R) cis configuration. rsc.org

The broader family of 4-hydroxypipecolic acids is biologically significant. The enantiomeric series, particularly the (2S,4R) isomer (the enantiomer of the acid corresponding to the title compound's (2R,4S) diastereomer), is a component of natural products like virginiamycin S and serves as a crucial intermediate in the synthesis of HIV protease inhibitors. thieme-connect.com The (2R,4S) isomer is a building block for potent N-methyl-D-aspartic acid (NMDA) receptor antagonists, which are investigated for treating central nervous system disorders. thieme-connect.com

Within this context, this compound serves as a versatile intermediate. The methyl ester group acts as a protecting group for the carboxylic acid, allowing for selective transformations at the nitrogen atom or the hydroxyl group. Its defined stereochemistry is crucial, as it pre-installs the required chiral centers for the synthesis of more complex targets, avoiding the need for late-stage chiral separations and ensuring stereochemical fidelity in the final product. It represents a ready-to-use, three-dimensional fragment for incorporation into larger molecules during drug discovery and development.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDFSCGFCFYWNY-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@@H](CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatizations of 2r,4r Methyl 4 Hydroxypiperidine 2 Carboxylate

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C4 position is a versatile handle for a variety of chemical modifications, including oxidation, substitution, and the formation of ethers and esters.

Oxidation Reactions (e.g., to Ketones or Aldehydes)

The secondary alcohol of (2R,4R)-methyl 4-hydroxypiperidine-2-carboxylate can be oxidized to the corresponding ketone, methyl 4-oxopiperidine-2-carboxylate. This transformation is a common strategy in organic synthesis to introduce a carbonyl group, which can then serve as a site for further functionalization, such as nucleophilic additions or reductive aminations.

A widely used method for this conversion under mild conditions is the Swern oxidation. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction typically employs dimethyl sulfoxide (B87167) (DMSO) activated with an electrophile like oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine. wikipedia.org The reaction is known for its high efficiency and tolerance of various functional groups, avoiding the use of heavy metals like chromium. organic-chemistry.org The process involves the formation of an alkoxysulfonium ion intermediate, which then decomposes to yield the ketone, dimethyl sulfide, and other byproducts. wikipedia.org

Table 1: Representative Conditions for Swern Oxidation

| Reagents | Solvent | Temperature | Product |

| 1. Dimethyl sulfoxide (DMSO), Oxalyl chloride2. (2R,4R)-Methyl 4-hydroxypiperidine-2-carboxylate3. Triethylamine | Dichloromethane (B109758) (CH₂Cl₂) | -78 °C to Room Temp | Methyl 4-oxopiperidine-2-carboxylate |

Substitution Reactions

The hydroxyl group can be converted into a better leaving group and subsequently displaced by a nucleophile in a substitution reaction. A powerful method for achieving this with stereochemical inversion is the Mitsunobu reaction. rsc.orgnih.govwikipedia.org This reaction allows for the direct conversion of a secondary alcohol into various functional groups, including azides, esters, and ethers, via an SN2 mechanism. wikipedia.orgmissouri.edu

The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by forming a phosphonium (B103445) intermediate, which is then displaced by a suitable nucleophile. missouri.edu For example, using hydrazoic acid (HN₃) or its synthetic equivalents like diphenylphosphoryl azide (B81097) (DPPA) as the nucleophile would yield the corresponding (2R,4S)-methyl 4-azidopiperidine-2-carboxylate, inverting the stereocenter at C4. rsc.orgorganic-synthesis.com This azide can then be reduced to an amine, providing access to 4-amino-piperidine derivatives.

Table 2: General Conditions for Mitsunobu Substitution

| Reagents | Nucleophile (Nu-H) | Solvent | Product (with Inversion) |

| Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | Hydrazoic Acid (HN₃) or DPPA | Tetrahydrofuran (B95107) (THF) | (2R,4S)-Methyl 4-azidopiperidine-2-carboxylate |

| Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Phthalimide | Tetrahydrofuran (THF) | N-Substituted Phthalimide Derivative |

Ether and Ester Formation

The hydroxyl group can be readily converted into ethers or esters through O-alkylation or O-acylation, respectively.

Ester Formation (O-acylation): Esters can be formed by reacting the alcohol with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine). This reaction converts the hydroxyl group into an ester functionality, for instance, an acetate (B1210297) or benzoate. The Mitsunobu reaction also serves as an effective method for esterification, particularly with carboxylic acids, proceeding with stereochemical inversion. nih.govwikipedia.org

Ether Formation (O-alkylation): Ethers can be synthesized via methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

Table 3: Conditions for Ether and Ester Formation

| Transformation | Reagents | Base | Product Example |

| O-Acylation | Acetyl Chloride | Pyridine | (2R,4R)-Methyl 4-acetoxypiperidine-2-carboxylate |

| O-Alkylation | 1. Sodium Hydride (NaH)2. Benzyl Bromide | N/A | (2R,4R)-Methyl 4-(benzyloxy)piperidine-2-carboxylate |

Reactions of the Methyl Ester Group

The methyl ester at the C2 position is susceptible to nucleophilic acyl substitution and reduction, providing a gateway to other important functional groups like carboxylic acids and primary alcohols.

Hydrolysis to the Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. This transformation is often a key step in the synthesis of pharmaceutical agents where the carboxylic acid moiety is required. google.com

Table 4: Typical Conditions for Ester Hydrolysis

| Condition Type | Reagents | Solvent | Product |

| Basic (Saponification) | 1. Sodium Hydroxide (NaOH)2. Hydrochloric Acid (HCl, workup) | Water/Methanol (B129727) | (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid |

| Acidic | Hydrochloric Acid (HCl) | Water | (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid |

Reduction to Alcohol

The methyl ester group can be reduced to a primary alcohol, yielding ((2R,4R)-4-hydroxypiperidin-2-yl)methanol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, effectively reducing the ester to the corresponding alcohol in high yield. chemistrysteps.commasterorganicchemistry.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product. chemistrysteps.com

Table 5: Conditions for Ester Reduction

| Reagent | Solvent | Workup | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | 1. Water2. Aqueous NaOH | ((2R,4R)-4-Hydroxypiperidin-2-yl)methanol |

Amidation and Peptide Coupling

The carboxylic ester of this compound can be readily converted to an amide functionality. This transformation is typically achieved through direct aminolysis or, more commonly, via hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction. The N-protected form of the carboxylic acid, such as Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid, is a key intermediate in these syntheses, allowing for the formation of amide bonds with a variety of amines. chemimpex.com

A range of modern coupling reagents can be employed for this purpose, each with its own advantages in terms of reaction speed, suppression of racemization, and compatibility with different functional groups. Commonly used reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. nih.gov More advanced phosphonium and aminium-based reagents, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), offer high efficiency, particularly for sterically hindered amino acids. nih.govmdpi.com The choice of coupling agent and reaction conditions is crucial for achieving high yields and maintaining the stereochemical integrity of the final product.

Table 1: Common Peptide Coupling Reagents

| Reagent | Full Name | Key Features |

| DCC | Dicyclohexylcarbodiimide | Widely used, cost-effective. Byproduct is insoluble. |

| DIC | Diisopropylcarbodiimide | Similar to DCC, but the urea (B33335) byproduct is more soluble. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, fast reactions. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, suitable for difficult couplings. |

Transformations at the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a primary site for a variety of chemical modifications, including N-alkylation, N-acylation, and the introduction and removal of protecting groups.

N-Alkylation and Acylation

N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common strategy in the synthesis of pharmaceutical analogues. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. For instance, N-methylation can be accomplished to produce compounds that may have applications as analgesics. google.com The use of a suitable base is often required to deprotonate the secondary amine, facilitating its nucleophilic attack on the alkylating agent.

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an amide bond. This is typically carried out using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. For example, N-acylation of a related piperidine derivative has been achieved using propionyl chloride. researchgate.net This transformation is fundamental in building more complex molecular architectures and is widely employed in medicinal chemistry.

Deprotection Strategies

In multi-step syntheses, the piperidine nitrogen is often protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most commonly used protecting groups for this purpose.

The Boc group is typically removed under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Alternatively, milder acidic conditions using reagents like p-toluenesulfonic acid in a deep eutectic solvent can also be effective. mdpi.com

The Cbz group is generally removed by catalytic hydrogenolysis. This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). This method is highly efficient and proceeds under mild conditions.

Functionalization at Other Ring Positions

Beyond modifications at the nitrogen and carboxylate positions, the piperidine ring of this compound can be further functionalized to introduce additional stereocenters and to interconvert existing functional groups.

Stereoselective Introduction of Additional Stereocenters

The synthesis of highly substituted piperidines is an active area of research due to the prevalence of this motif in bioactive molecules. nih.govrsc.org Starting from a chiral building block like this compound, it is possible to introduce new stereocenters with a high degree of stereocontrol. Methodologies such as diastereoselective alkylations, Michael additions, and cycloadditions can be employed to create more complex and stereochemically rich piperidine derivatives. For example, the synthesis of cis-4-hydroxy-2-methyl piperidine derivatives has been achieved through a diastereoselective debenzylation and N-Boc protection sequence. rsc.org

Selective Functional Group Interconversions

The hydroxyl group at the C4 position offers a handle for a variety of functional group interconversions. For instance, oxidation of the secondary alcohol can yield the corresponding piperidin-4-one, a valuable intermediate for the synthesis of various therapeutic compounds. googleapis.com The hydroxyl group can also be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities at this position with potential inversion of stereochemistry. Furthermore, the hydroxyl group can participate in reactions such as the Mitsunobu reaction, enabling its conversion to other functional groups with inversion of configuration.

These transformations significantly expand the synthetic utility of this compound, making it a cornerstone for the construction of novel and complex piperidine-based molecules with potential applications in medicinal chemistry and materials science.

Applications of 2r,4r Methyl 4 Hydroxypiperidine 2 Carboxylate As a Chiral Building Block

Construction of Complex Piperidine (B6355638) Alkaloids and Analogues

The piperidine scaffold is central to numerous biologically active alkaloids. (2R,4R)-Methyl 4-hydroxypiperidine-2-carboxylate and its derivatives serve as key starting materials or intermediates for the stereoselective synthesis of these complex natural products. For instance, the synthesis of piperidine alkaloids such as fagomine (B1671860) and 2-deoxynojirimycin often involves the use of chiral precursors that can establish the required stereochemistry of the final molecule. nih.govrsc.org While direct synthesis from the title compound is one of many strategies, the underlying principle involves leveraging the existing stereocenters to guide the formation of new ones.

The general approach often involves modifications of the hydroxyl and carboxylate functionalities, along with reactions at the nitrogen atom, to build the target alkaloid structure. For example, the hydroxyl group can be converted into a leaving group for nucleophilic substitution or oxidized to a ketone for further elaboration. The ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to an alcohol. These transformations, when applied in a strategic sequence, allow for the efficient and stereocontrolled synthesis of complex piperidine alkaloids.

Role in the Synthesis of Substituted Pipecolic Acid Derivatives

Pipecolic acid, or piperidine-2-carboxylic acid, and its derivatives are important constituents of natural products and have been explored as potential therapeutic agents. The chiral nature of this compound makes it an excellent starting point for the synthesis of stereochemically defined substituted pipecolic acid derivatives. acs.orgrsc.org

A notable application is in the preparation of (2R,4R)-4-methyl-2-pipecolic acid. google.comgoogle.com This synthesis can be achieved through a multi-step sequence starting from a related precursor. The process may involve the activation of the hydroxyl group in a derivative like cis-(2R,4S)-N-protective group-4-hydroxypiperidine-2-formate, followed by a nucleophilic substitution with a methylating agent to introduce the methyl group at the C4 position with the desired trans stereochemistry. google.com Subsequent removal of the protecting groups yields the target (2R,4R)-4-methyl-2-pipecolic acid. google.com

The synthesis of other derivatives, such as those with a tetrazole-substituted side chain, has also been reported. These compounds have been investigated for their activity as NMDA receptor antagonists. nih.gov The synthesis of these complex pipecolic acid derivatives often relies on the stereochemical control offered by chiral starting materials like the title compound.

Below is a table summarizing examples of substituted pipecolic acid derivatives synthesized using strategies involving related chiral piperidine precursors.

| Derivative Name | Key Synthetic Strategy | Reference |

| (2S,4R)-4-Hydroxypipecolic Acid | Utilization of a chiral lactone precursor | acs.org |

| (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid | Diastereoselective deprotonation-electrophilic quenching endocyclic carbonylation | rsc.orgresearchgate.net |

| (2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | Resolution of a key intermediate using di-p-toluoyltartaric acid | nih.gov |

| (2R,4R)-4-methyl-2-pipecolic acid | SN2 substitution of an activated hydroxyl group with a methyl metal reagent | google.com |

Employment in the Total Synthesis of Natural Products

The "chiral pool" approach, which utilizes readily available enantiopure compounds as starting materials, is a powerful strategy in the total synthesis of natural products. researchgate.netnih.gov this compound is a member of this chiral pool and its utility extends to the synthesis of various complex natural products beyond piperidine alkaloids.

While specific examples detailing the direct use of the title compound in the total synthesis of a named natural product are often embedded within complex synthetic schemes, the principle lies in its role as a versatile intermediate. For instance, the synthesis of antiviral lipopeptide natural products like cavinafungin B involves the incorporation of non-standard amino acids, such as (2S,4R)-4-methylproline, which can be synthesized from chiral precursors. nih.govchemrxiv.org The synthetic logic often involves leveraging the stereochemistry of a starting material to build the complex stereochemical array of the target molecule. nih.govunimelb.edu.au

The functional groups of the title compound allow for its incorporation into larger molecules through various chemical transformations, making it a valuable asset in the strategic planning and execution of natural product total synthesis.

Utility in the Preparation of Advanced Intermediates for Pharmaceutical Research

Pharmaceutical intermediates are crucial chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). ikigaicorporation.com this compound and its stereoisomers are important intermediates in pharmaceutical research and development. biosynth.comgeorganics.sk

One significant area of application is in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov For example, the (-)-2R,4S-isomer of 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, a potent and selective NMDA antagonist, was synthesized from a resolved chiral intermediate. nih.gov The synthesis of such compounds highlights the importance of stereochemically pure building blocks to achieve the desired pharmacological activity.

Furthermore, derivatives of hydroxypiperidine have been explored for various therapeutic applications, including as androgen receptor antagonists and for their potential analgesic activity. researchgate.netmdpi.com The synthesis of these pharmacologically active compounds often relies on the availability of chiral piperidine intermediates.

The table below presents examples of pharmaceutical intermediates and their potential applications.

| Intermediate | Potential Application | Reference |

| (2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | NMDA receptor antagonist | nih.gov |

| (2R,4R)-4-methyl-2-pipecolic acid | Intermediate for argatroban | google.comgoogle.com |

| (2R,4R)-hydroxynorketamine | Metabolite of ketamine with potential antidepressant action | nih.gov |

Contributions to Agrochemical and Fine Chemical Synthesis

The utility of this compound extends to the synthesis of fine chemicals, which are complex, single, pure chemical substances produced in limited quantities in multipurpose plants. A patent describes a method for preparing (2R,4R)-4-methyl-2-pipecolic acid, highlighting its role as an intermediate. google.com The methodology detailed in the patent, which involves steps like selective esterification, intramolecular ring-closing, and stereoselective reduction, is indicative of the compound's application in producing high-value chemicals with high purity and specific stereochemistry. google.com

While direct applications in agrochemical synthesis are not extensively detailed in the provided research, the piperidine ring is a feature in some agrochemicals. The principles of stereoselective synthesis and the use of chiral building blocks are as crucial in the development of modern agrochemicals as they are in pharmaceuticals to ensure target specificity and reduce off-target effects.

Stereochemical and Conformational Analysis Relevant to Synthetic Design

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of the absolute and relative stereochemistry of (2R,4R)-methyl 4-hydroxypiperidine-2-carboxylate is fundamental to its use in stereoselective synthesis. This is typically achieved through a combination of techniques, with X-ray diffraction providing definitive proof of the solid-state structure and various spectroscopic methods being employed to confirm stereochemical integrity in solution and to assess chiral purity.

Single-crystal X-ray diffraction is the gold standard for the determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and torsional angles, which together define the conformation and configuration of the molecule. For chiral molecules, this technique can be used to establish the absolute stereochemistry, often through the use of anomalous dispersion from heavy atoms or by co-crystallization with a chiral auxiliary of known absolute configuration.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ |

| Conformation | Chair |

The enantiomeric excess (ee) of a chiral compound is a measure of its purity with respect to its enantiomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers and the determination of their ratio.

For a compound like this compound, a typical method would involve a CSP based on a polysaccharide derivative, such as cellulose (B213188) or amylose, coated on a silica (B1680970) support. The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal resolution.

While a specific HPLC method for the title compound is not detailed in the literature, methods for the separation of other chiral piperidine (B6355638) derivatives have been successfully developed. For example, the enantiomers of various N-Boc-hydroxypiperidines have been resolved using polysaccharide-based CSPs, demonstrating the feasibility of this approach for assessing the enantiomeric purity of this compound.

Table 2: Representative Chiral HPLC Conditions for Analysis of Hydroxypiperidine Derivatives

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA, IB, or IC (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol (various ratios) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 210-220 nm |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents or chiral derivatizing agents, can also be employed to determine enantiomeric excess. The formation of diastereomeric complexes or derivatives results in distinct NMR signals for each enantiomer, allowing for their quantification.

Conformational Preferences of the Piperidine Ring

The piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. For a substituted piperidine like this compound, the substituents can occupy either axial or equatorial positions. The preferred conformation is the one that minimizes unfavorable steric interactions.

In the case of the (2R,4R) isomer, both the methyl carboxylate group at the 2-position and the hydroxyl group at the 4-position are in a trans relationship. In a chair conformation, this allows for both bulky substituents to reside in the more sterically favorable equatorial positions. This arrangement avoids destabilizing 1,3-diaxial interactions that would occur if one or both of these groups were in axial positions. Therefore, the di-equatorial chair conformation is expected to be the most stable and populated conformation in solution.

The conformational equilibrium can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding. For instance, in a non-polar solvent, an intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl could potentially stabilize a conformation where one of the groups is axial. However, in protic solvents, intermolecular hydrogen bonding with the solvent would likely dominate, favoring the di-equatorial conformation.

Influence of Stereochemistry on Reactivity and Selectivity in Subsequent Reactions

The defined stereochemistry of this compound is a key feature that directs the stereochemical outcome of subsequent reactions. The fixed spatial arrangement of the functional groups allows for predictable facial selectivity in reactions involving either the hydroxyl or the ester functionality.

For example, in reactions where the piperidine nitrogen acts as a nucleophile, the approach of an electrophile will be sterically hindered by the adjacent equatorial methyl carboxylate group. This can lead to preferential attack from the less hindered face of the molecule. Similarly, reactions at the hydroxyl group, such as acylation or alkylation, can be influenced by the stereochemistry at the C2 position.

Furthermore, the stereochemistry of the piperidine ring can be used to control the stereochemical outcome of reactions at a prochiral center introduced elsewhere in the molecule. The chiral environment provided by the piperidine scaffold can induce asymmetry in subsequent transformations, making it a valuable chiral auxiliary.

Computational Studies on Molecular Geometry and Stability

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT), are powerful tools for investigating the molecular geometry, conformational preferences, and relative stabilities of different stereoisomers and conformers.

For this compound, computational studies would be expected to confirm that the chair conformation with both the methyl carboxylate and hydroxyl groups in equatorial positions is the global energy minimum. Such calculations can provide quantitative data on the energy difference between the di-equatorial conformer and other less stable conformers, such as the di-axial chair or twist-boat conformations.

These theoretical studies can also be used to predict other molecular properties, including dipole moments, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to validate the computational model. Furthermore, computational modeling can provide insights into the transition states of reactions involving this molecule, helping to explain observed reactivity and stereoselectivity.

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, and the (2R,4R) configuration of methyl 4-hydroxypiperidine-2-carboxylate presents a significant synthetic challenge. Current research is actively exploring innovative strategies that offer high efficiency, modularity, and excellent stereoselectivity. optica.org These novel approaches are moving beyond classical methods to employ advanced catalytic systems and reaction designs.

One promising area is the use of gold-catalyzed reactions. For instance, a one-pot synthesis of piperidin-4-ols has been developed involving a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. optica.org This method demonstrates broad substrate scope and excellent diastereoselectivities. optica.org Another key strategy involves the asymmetric dearomatization of pyridine (B92270) derivatives. By combining chemical synthesis with biocatalysis, researchers have developed a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines, which allows for the preparation of substituted piperidines with precise stereochemical control. nih.gov This method often utilizes a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

Furthermore, transition metal catalysis continues to be a fertile ground for innovation. Iridium-catalyzed hydrogen borrowing [5+1] annulation methods enable the stereoselective synthesis of substituted piperidines from amino alcohols and diols. nih.gov The use of water as a solvent in some of these processes can prevent racemization, providing a route to highly enantioselective products. nih.gov Radical-mediated cyclizations are also emerging as a powerful tool. New methods using cobalt(II) catalysts for the intramolecular cyclization of linear amino-aldehydes have been shown to be effective for producing various piperidine (B6355638) structures. mdpi.com

These evolving synthetic strategies are expanding the toolkit available to chemists, enabling more efficient and precise access to complex piperidine scaffolds like (2R,4R)-methyl 4-hydroxypiperidine-2-carboxylate and its analogs.

Table 1: Comparison of Novel Stereoselective Synthetic Methods for Piperidine Scaffolds

| Method | Catalyst/Key Reagent | Key Features | Stereocontrol | Ref. |

|---|---|---|---|---|

| Gold-Catalyzed Cyclization | Gold(I) Complex, MsOH | One-pot, sequential reactions, modular. | Excellent diastereoselectivity. | optica.org |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | Combination of chemical and biocatalysis, high stereoselectivity. | High enantio- and regio-selectivity. | nih.gov |

| Hydrogen Borrowing Annulation | Iridium(III) Complex | Forms two new C-N bonds in a cascade reaction. | High enantioselectivity, preventable racemization. | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap forward in the production of fine chemicals and pharmaceutical intermediates. These technologies offer enhanced control over reaction parameters, improved safety, higher reproducibility, and potential for facile scale-up. The synthesis of chiral piperidines, including precursors to this compound, is increasingly benefiting from these innovations. acs.orgorganic-chemistry.org

A notable application is the rapid and highly diastereoselective synthesis of α-chiral piperidines using a continuous flow protocol. acs.orgorganic-chemistry.org By reacting readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a flow reactor, various functionalized piperidines can be produced in high yields (>80%) and with excellent diastereomeric ratios (>90:10) within minutes. organic-chemistry.org This process allows for precise control of temperature and residence time, which is crucial for maximizing selectivity. organic-chemistry.org The utility of this approach has been demonstrated through the efficient, scalable synthesis of drug precursors, highlighting its potential for industrial application. acs.orgorganic-chemistry.org

Automated synthesis platforms, often integrated with flow reactors, are also being developed to streamline multi-step synthetic sequences. beilstein-journals.orgtechnologynetworks.comresearchgate.net These systems can combine synthesis, work-up, and purification into a seamless, machine-assisted process. beilstein-journals.orgresearchgate.net For example, the synthesis of piperazine-2-carboxamide (B1304950) has been demonstrated using an open-source software platform to control multiple devices simultaneously, including catalytic reactors for hydration and hydrogenation steps. beilstein-journals.orgtechnologynetworks.com Such integrated systems reduce manual intervention, improve efficiency, and allow for rapid optimization of reaction conditions. beilstein-journals.orgresearchgate.net The electroreductive cyclization of imines with dihaloalkanes in a flow microreactor is another innovative approach, providing good yields of piperidine derivatives on a preparative scale through continuous electrolysis. researchgate.net

Table 2: Flow Chemistry Approaches for the Synthesis of Piperidine Derivatives

| Reaction Type | Key Reagents | System | Residence Time | Yield/Selectivity | Ref. |

|---|---|---|---|---|---|

| Diastereoselective Addition | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | Continuous flow reactor | Minutes | >80% yield, >90:10 dr | acs.orgorganic-chemistry.org |

| Electroreductive Cyclization | Imine, terminal dihaloalkanes | Flow microreactor | ~1 hour for preparative scale | Good yields | researchgate.net |

Expansion of Applications in Chemical Biology Tool Development

The unique conformational constraints and stereochemical richness of the 4-hydroxypiperidine (B117109) scaffold make it an attractive starting point for the development of sophisticated tools for chemical biology. This compound and its derivatives serve as versatile building blocks for constructing molecules designed to probe, modulate, or visualize biological processes with high specificity.

One key application is in the development of inhibitors for disease-relevant targets. For instance, the hydrochloride salt of (2S,4R)-methyl 4-hydroxypiperidine-2-carboxylate has been identified as a macrocyclization inhibitor, which is valuable in research targeting viruses like Hepatitis C (HCV) and HIV. biosynth.com By preventing the formation of large cyclic structures essential for viral function, such compounds can serve as research tools to understand viral replication mechanisms. biosynth.com The piperidine core is also central to the design of multipotent molecules for neurodegenerative diseases like Alzheimer's. ajchem-a.com Derivatives incorporating the piperidine scaffold have been synthesized as agents that can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also possessing antioxidant and metal-chelating properties. ajchem-a.comencyclopedia.pub

Furthermore, the piperidine framework is integral to the synthesis of ligands for specific receptors, enabling the study of their physiological roles. Novel σ₁ receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold have been prepared to investigate pathways related to cell proliferation. nih.gov The defined stereochemistry of the starting material is crucial for achieving the desired interactions with the biological target. The development of such selective ligands allows for the precise interrogation of receptor function in complex biological systems. nih.gov The inherent '3D shape' of substituted piperidines allows for the engineering of protein-ligand interactions that are not accessible to flat aromatic rings, making them ideal for creating highly specific chemical probes. lifechemicals.com

Sustainable and Green Chemistry Approaches to Synthesis

In line with the growing emphasis on environmental responsibility in chemical manufacturing, significant research effort is being directed towards sustainable and green synthetic routes to chiral piperidines. rasayanjournal.co.in These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, aligning with the core principles of green chemistry. unibo.it

Biocatalysis is at the forefront of this movement, offering highly selective transformations under mild, aqueous conditions. nih.gov Chemo-enzymatic strategies, which combine the advantages of traditional chemical synthesis and biocatalysis, are particularly powerful. For example, the asymmetric dearomatization of pyridines to produce chiral piperidines can be achieved using a combination of chemical activation followed by a stereoselective enzymatic cascade, reducing the need for chiral auxiliaries or heavy metal catalysts. nih.gov This approach not only provides access to stereo-defined products but also does so in an environmentally benign manner. nih.gov

Advanced Characterization Techniques for Structural Elucidation of Derivatives

The synthesis of complex derivatives from this compound necessitates the use of advanced analytical techniques to unambiguously determine their three-dimensional structure and confirm stereochemical integrity. While standard spectroscopic methods are routine, the subtle structural nuances of highly substituted, conformationally restricted piperidine rings often require more sophisticated approaches.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analysis. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for assigning proton and carbon signals in complex derivatives. ipb.ptnih.gov For stereochemical and conformational analysis, Nuclear Overhauser Effect (NOE) experiments are critical for determining the spatial proximity of atoms. ipb.pt Furthermore, variable temperature (VT) NMR studies can provide valuable insights into the dynamic processes of the piperidine ring, such as chair-chair interconversion, and help identify different conformers present in solution. optica.orgnih.govcnpereading.com Isotope labeling, where specific atoms are replaced with isotopes like deuterium, can be used in conjunction with NMR to trace reaction mechanisms or study molecular dynamics. mdpi.com

Single-crystal X-ray diffraction provides the most definitive structural information, offering precise bond lengths, bond angles, and absolute stereochemistry of crystalline derivatives. jyu.fimdpi.commdpi.com This technique has been used to confirm the cis-stereochemistry of functionalized piperidines derived from related scaffolds and to establish the absolute configuration after a synthetic sequence. acs.org The detailed structural data from X-ray crystallography is invaluable for understanding structure-activity relationships. jyu.fimdpi.com

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized derivatives with high accuracy. ipb.pt When coupled with techniques like gas or liquid chromatography, it also serves as a powerful tool for analyzing the purity of complex mixtures.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2S,4R)-methyl 4-hydroxypiperidine-2-carboxylate hydrochloride |

| N-(tert-butylsulfinyl)-bromoimine |

| Piperazine-2-carboxamide |

| Pyrazine-2-carbonitrile |

Q & A

Q. What are the key structural features of (2R,4R)-methyl 4-hydroxypiperidine-2-carboxylate that influence its reactivity in synthetic chemistry?

The compound’s stereochemistry (2R,4R) and functional groups—hydroxyl (-OH) at C4 and methyl carboxylate (-COOCH₃) at C2—dictate its reactivity. The hydroxyl group participates in hydrogen bonding and nucleophilic reactions (e.g., esterification, glycosylation), while the carboxylate ester enables hydrolysis or transesterification. Steric hindrance from the piperidine ring’s chair conformation further modulates reactivity .

Q. How can researchers optimize the synthesis of this compound for high enantiomeric purity?

Key methods include:

- Stereoselective Cyclization : Using chiral catalysts (e.g., BINOL-derived phosphoric acids) during piperidine ring formation to enforce (2R,4R) stereochemistry.

- Esterification Control : Reacting 4-hydroxypiperidine-2-carboxylic acid with methyl iodide in anhydrous methanol under nitrogen to minimize racemization .

- Purification : Chiral HPLC or recrystallization with diethyl ether/hexane mixtures to isolate enantiopure product. Analytical validation via polarimetry or NMR coupling constants is critical .

Q. What analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

- X-ray Crystallography : Definitive confirmation of (2R,4R) configuration via single-crystal analysis.

- Circular Dichroism (CD) : Correlates optical activity with stereochemistry.

- NMR Spectroscopy : H-H coupling constants (e.g., ) and NOESY cross-peaks validate spatial arrangement .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across enzyme inhibition assays?

Discrepancies may arise from assay conditions (pH, temperature) or impurity profiles. Methodological solutions include:

- Standardized Assays : Use recombinant enzymes (e.g., serine hydrolases) under controlled buffer systems (pH 7.4, 37°C).

- Impurity Profiling : LC-MS to identify byproducts (e.g., hydrolyzed carboxylate or racemized isomers) that interfere with activity .

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates to distinguish true inhibition from assay artifacts .

Q. What strategies enable regioselective functionalization of the hydroxyl group without affecting the carboxylate ester?

- Protecting Groups : Temporarily block the carboxylate with tert-butyl or benzyl esters using DCC/DMAP coupling, leaving the hydroxyl group free for modification .

- Mild Oxidants : Selective oxidation of -OH to ketone with Dess-Martin periodinane under anhydrous conditions .

- Enzymatic Catalysis : Lipases or esterases (e.g., Candida antarctica) selectively hydrolyze esters without altering hydroxyl groups .

Q. How do solvent polarity and temperature impact the stability of this compound during long-term storage?

- Polar Solvents (e.g., DMSO, MeOH) : Accelerate ester hydrolysis; store in anhydrous acetonitrile or dichloromethane at -20°C.

- Temperature : Degradation studies (TGA/DSC) show stability up to 150°C in inert atmospheres. For aqueous solutions, lyophilization preserves integrity .

- Analytical Monitoring : Periodic HPLC-UV (λ = 210 nm) quantifies degradation products like 4-hydroxypiperidine-2-carboxylic acid .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using the (2R,4R) configuration’s 3D structure (PDB ID: Custom).

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories in explicit solvent.

- QSAR Models : Correlate substituent effects (e.g., halogenation at C4) with activity using Hammett σ constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.